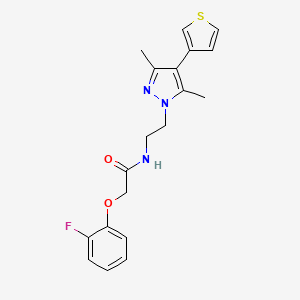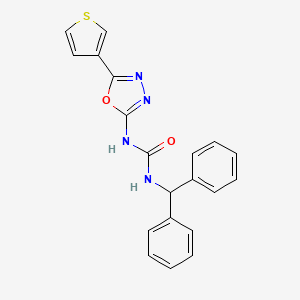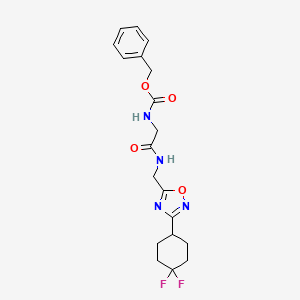
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile, also known as 2-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYLBUT-2-ENENITRILE, are parasitic infections caused mainly by the species Trichinella spiralis . The compound has been shown to have anthelmintic activity against these parasites .
Mode of Action
The compound interacts with its targets by disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the cell division process is detrimental to the parasites, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and oxidative stress . It has been found to react with various free radicals, indicating its role in the antioxidant pathway . The compound’s ability to disrupt cell division suggests that it also affects the cell cycle pathway .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is the death of parasitic larvae . It has been shown to have 100% effectiveness in killing parasitic larvae after a 24-hour incubation period . Additionally, the compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment , as it has been shown to have different radical scavenging abilities in polar and nonpolar media
Biochemische Analyse
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
Some benzimidazole derivatives have been shown to have antiparasitic and antioxidant activity , suggesting that this compound may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation in cells , which could be one of the ways this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Some benzimidazole derivatives have been used as catalysts in the synthesis of other compounds, suggesting that this compound may also have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown antineoplastic activity in low micromolar concentrations in in vitro tumor models , suggesting that this compound may also have dosage-dependent effects .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways .
Transport and Distribution
Some benzimidazole derivatives have been shown to have good cell permeability , suggesting that this compound may also be transported and distributed within cells and tissues .
Subcellular Localization
Some benzimidazole derivatives have been shown to interact with microtubules , suggesting that this compound may also localize to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating the reactants to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 1H-benzimidazole-2-yl hydrazones
Uniqueness
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBOJSTBJSEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
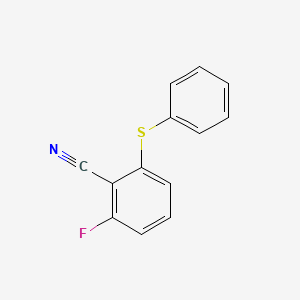
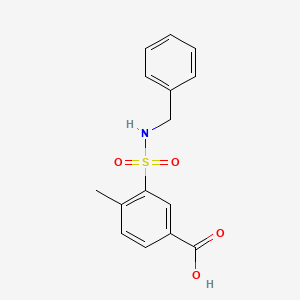
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
